2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Description
2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a piperazine ring, a phenyl group, and an oxolane moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14-4-2-5-15(12-14)13-17(21)19-7-9-20(10-8-19)18(22)16-6-3-11-23-16/h2,4-5,12,16H,3,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWQDKBJHCRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Attachment of the oxolane moiety: This step might involve the reaction of the piperazine intermediate with an oxolane derivative under specific conditions.
Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using a methylphenyl derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group in the oxolane moiety.
Substitution: Various substitution reactions could occur, especially on the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like alkyl halides or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific molecular targets such as enzymes or receptors, influencing pathways involved in cellular signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(3-METHYLPHENYL)-1-PIPERAZINE: Lacks the oxolane moiety.
1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Lacks the phenyl group.
2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]PROPANE-1-ONE: Has a different alkyl chain length.
Uniqueness
The unique combination of the phenyl group, piperazine ring, and oxolane moiety in 2-(3-METHYLPHENYL)-1-[4-(OXOLANE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE may confer distinct chemical and biological properties, making it a compound of interest for further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
